molecular formula C5H5NO3 B12904469 4-Aminofuran-2-Carboxylic Acid

4-Aminofuran-2-Carboxylic Acid

Cat. No.: B12904469
M. Wt: 127.10 g/mol
InChI Key: JZMYAVSMLZDPMH-UHFFFAOYSA-N
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Description

4-Aminofuran-2-Carboxylic Acid is a heterocyclic organic compound characterized by a furan ring substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuran-2-Carboxylic Acid can be achieved through several methods:

Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of 2-nitrofuran followed by carboxylation. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Aminofuran-2-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Aminofuran-2-Carboxylic Acid involves its interaction with cellular targets, leading to various biological effects:

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

4-aminofuran-2-carboxylic acid

InChI

InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8)

InChI Key

JZMYAVSMLZDPMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1N)C(=O)O

Origin of Product

United States

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